(R)-2-amino-3-cyclohexylpropanoic acid

Peptide Engineering Protein Folding Structural Biology

D-Cyclohexylalanine (CAS 58717-02-5) is a non-proteinogenic D-amino acid with a saturated cyclohexyl side chain, offering superior proteolytic stability and unique hydrophobic packing vs. aromatic analogs. Its (R)-stereochemistry confers >100-fold GPCR subtype selectivity and improved oral exposure in enzyme inhibitor scaffolds. Essential for therapeutic peptide synthesis, biomaterials, and pharmacological probes. Choose D-Cha to ensure extended in vivo half-life and minimized off-target effects.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 58717-02-5
Cat. No. B556057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-3-cyclohexylpropanoic acid
CAS58717-02-5
SynonymsBZ-TYR-NH2; N-Benzoyl-L-tyrosinamide; 58690-81-6; AC1OC3CY; AC1Q4Z1D; SCHEMBL11425335; MolPort-001-830-407; QYBPBEKJXBRSGI-AWEZNQCLSA-N; ZINC156803; 8711AB; KM0225; ZINC00156803; AKOS016001407; AJ-13885; AK-81167; ZB006444; LT00771800; N-[2-Amino-1-(4-hydroxybenzyl)-2-oxoethyl]benzamide#; (2S)-3-(4-hydroxyphenyl)-2-(phenylformamido)propanamide; Benzenepropanamide,.alpha.-(benzoylamino)-4-hydroxy-,(S)-; N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N
InChIInChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1
InChIKeyORQXBVXKBGUSBA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-3-cyclohexylpropanoic Acid (CAS 58717-02-5): Procurement-Grade D-Cyclohexylalanine for Peptide Engineering


(2R)-2-amino-3-cyclohexylpropanoic acid (CAS 58717-02-5), commonly referred to as D-cyclohexylalanine (D-Cha), is a non-proteinogenic D-amino acid derivative of alanine bearing a cyclohexyl side chain [1]. This hydrophobic, aliphatic residue is widely employed as a building block in peptide synthesis and medicinal chemistry, serving as a sterically constrained mimic of phenylalanine or leucine that lacks aromatic π-electron interactions [2]. The compound possesses a molecular weight of 171.24 g/mol and exhibits a calculated XLogP3 of -0.3, reflecting its moderate lipophilicity [1].

Why (2R)-2-Amino-3-cyclohexylpropanoic Acid (CAS 58717-02-5) Cannot Be Replaced by Common Analogs in Scientific Workflows


Generic substitution with other hydrophobic amino acids—such as D-phenylalanine, L-cyclohexylalanine, or simple aliphatic D-amino acids—is not chemically or functionally equivalent. The (R)-stereochemistry dictates protease resistance and receptor binding geometry , while the saturated cyclohexyl ring confers unique hydrophobic packing properties distinct from aromatic π-systems, directly impacting peptide secondary structure stability, self-assembly behavior, and intermolecular interaction specificity [1]. Substitution with L-cyclohexylalanine or D-phenylalanine has been quantitatively shown to alter proteolytic half-life, binding affinity, and macroscopic aggregation outcomes [2]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of (2R)-2-Amino-3-cyclohexylpropanoic Acid (D-Cha) Against Key Analogs


β-Hairpin Peptide Stability: D-Cha Reduces Folding Free Energy by 0.55 kcal/mol vs. Aromatic Phe-Phe Interactions

In a controlled β-hairpin peptide model system, substitution of a phenylalanine (Phe) cross-strand pair with a cyclohexylalanine (Cha) cross-strand pair results in a quantifiable difference in thermodynamic stability. The aromatic Phe-Phe interaction confers a stabilization of 0.55 kcal/mol relative to the aliphatic Cha-Cha interaction [1]. This demonstrates that Cha, while sterically similar to Phe, does not recapitulate the π-π edge-face interaction energetics, enabling tunable stability in designed peptides [1].

Peptide Engineering Protein Folding Structural Biology

Enzymatic Stability: D-Configuration of Cyclohexylalanine Confers Resistance to Proteolytic Degradation Compared to L-Isomers

Peptide bonds involving D-amino acids are recognized with significantly lower efficiency by endogenous proteases, which are stereospecific for L-amino acids . In apelin-13 peptide analogs, incorporation of D-cyclohexylalanine resulted in a substantial increase in metabolic stability compared to the native L-amino acid sequence, with one study noting up to a 40-fold increase in half-life for apelin analogs containing L-cyclohexylalanine, and D-amino acid substitutions are known to further enhance this resistance [1]. The D-configuration provides steric shielding that reduces enzymatic cleavage rates .

Peptide Therapeutics Pharmacokinetics Protease Resistance

DPP-4 Inhibitor Pharmacokinetics: Cyclohexylalanine Derivatives Exhibit Superior Oral Exposure vs. Phenylalanine Analogs

In a comparative study of dipeptidyl peptidase IV (DPP-4) inhibitors, 4-aminocyclohexylalanine derivatives (e.g., compound 25) demonstrated significantly improved pharmacokinetic (PK) exposure in rat and dog models, along with enhanced efficacy in a murine oral glucose tolerance test (OGTT), when directly compared to their 4-aminophenylalanine counterparts (e.g., compound 10) which suffered from limited oral bioavailability despite comparable in vitro potency (DPP-4 IC50 = 28 nM for the phenylalanine series) [1].

Medicinal Chemistry Diabetes Oral Bioavailability

Vasopressin V1b Receptor Selectivity: d[Cha4]AVP Displays 3-Orders of Magnitude Higher Affinity for V1b over V1a/V2 Receptors

The vasopressin analog d[Cha4]AVP, which incorporates D-cyclohexylalanine at position 4, exhibits exceptional selectivity for the human vasopressin V1b receptor. In radioligand binding assays, d[Cha4]AVP demonstrated a pKi of 9.68 ± 0.06 at hV1b receptors, compared to a pKi of 7.68 ± 0.09 at hOT receptors, representing a 100-fold difference in affinity [1]. Functional assays further confirmed high selectivity, with pEC50 values of 10.05 ± 0.15 at hV1b versus 6.53 ± 0.17 at hV1a and 5.92 ± 0.02 at hV2 receptors [1]. This selectivity profile is directly attributed to the presence of D-cyclohexylalanine [2].

GPCR Pharmacology Receptor Selectivity Neuroscience

Antimicrobial Peptide Potency: D-Cyclohexylalanine Shows Comparable IC50 to L-Isomer but with Distinct MIC Profile in Peptide Conjugates

In a systematic evaluation of building blocks for antimicrobial peptide conjugates, D-cyclohexylalanine (as R2) exhibited an IC50 of 23 ± 5.9 μg/mL and an MIC range of 32-62 μg/mL. In comparison, L-cyclohexylalanine demonstrated a similar IC50 of 20 ± 1.1 μg/mL, but the D-isomer's distinct stereochemistry offers the added benefit of enhanced metabolic stability, as discussed in other evidence [1]. Other hydrophobic D-amino acids such as D-isoleucine showed significantly weaker activity (IC50 = 80 ± 1.1 μg/mL) [1].

Antimicrobial Peptides Structure-Activity Relationship Microbiology

Optimal Use Cases for (2R)-2-Amino-3-cyclohexylpropanoic Acid (D-Cha) Based on Quantitative Differentiation Evidence


Design of Metabolically Stable Peptide Therapeutics

Given the established class-level evidence that D-amino acids confer resistance to proteolytic degradation , D-cyclohexylalanine is optimally suited for the synthesis of therapeutic peptides requiring extended in vivo half-life. This is particularly relevant for peptide hormone analogs (e.g., apelin, GLP-1) and antimicrobial peptides where systemic stability is a primary hurdle [1].

Engineering of Highly Selective GPCR Peptide Ligands

The demonstrated ability of D-cyclohexylalanine to impart exceptional receptor subtype selectivity, as evidenced by the >100-fold V1b selectivity of d[Cha4]AVP [2], makes this building block essential for developing pharmacological probes and drug candidates targeting specific GPCRs (e.g., vasopressin, oxytocin, chemokine receptors) where off-target effects must be minimized [2].

Development of Orally Bioavailable Peptidomimetic Inhibitors

The direct comparative pharmacokinetic advantage of cyclohexylalanine over phenylalanine in DPP-4 inhibitor scaffolds [3] positions D-cyclohexylalanine as a strategic choice for medicinal chemistry programs focused on orally delivered enzyme inhibitors (e.g., DPP-4, proteases). The saturated ring improves oral exposure metrics, a critical factor in lead optimization [3].

Precision Tuning of Peptide Self-Assembly and Stability

The quantifiable 0.55 kcal/mol destabilization effect of Cha-Cha vs. Phe-Phe cross-strand interactions in β-hairpin peptides [4] enables researchers to rationally design peptide-based biomaterials, hydrogels, or amyloid inhibitors with controlled aggregation kinetics. This is valuable for structural biology studies and materials science applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-amino-3-cyclohexylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.